1-Deoxy-1-nitro-L-mannitol

概要

説明

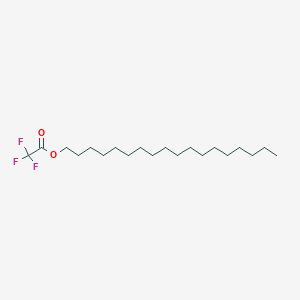

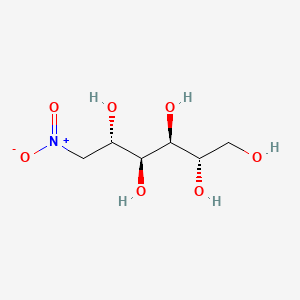

1-Deoxy-1-nitro-L-mannitol is a compound with the molecular formula C6H13NO7 and a molecular weight of 211.17 . It is primarily used in biomedical research involving diseases caused by gram-positive bacteria . It is also an irreversible inhibitor of the enzyme mannitol dehydrogenase and inhibits other enzymes such as L-arabinose isomerase and L-azide amidohydrolase, which are involved in the biosynthesis of arabinose and azide .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOCC@@HC@@HC@HC@HCN+[O-] . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 211.17 and its molecular formula is C6H13NO7 .科学的研究の応用

Crystal Structure Analysis

1-Deoxy-l-mannitol has been identified in its crystalline form, C6H14O5, characterized by an extensively hydrogen-bonded structure. This compound acts as both a donor and acceptor for hydrogen bonds, presenting no unusual crystal-packing features. The absolute configuration was ascertained using 6-deoxy-l-mannose (l-rhamnose) as the starting material, showcasing its relevance in structural chemistry studies (Jenkinson et al., 2008).

Novel Sugar Bioproduction

Research has demonstrated the bioproduction of 1-deoxy-l-fructose, a rare monosaccharide, from 6-deoxy-l-mannose (l-rhamnose) via hydrogenation to 1-deoxy-l-mannitol (l-rhamnitol). This process, conducted in water, highlights the combination of green chemistry and biotechnology in creating new monosaccharides with potential bioactive properties or as alternative foodstuffs. The scalability of this method suggests broad applicability in food and pharmaceutical industries (Gullapalli et al., 2007).

Ethanol Production from Brown Macroalgae Sugars

A study on the utilization of brown macroalgae sugars for ethanol production emphasized the need to re-engineer the alginate and mannitol catabolic pathways in Saccharomyces cerevisiae. This research introduced an alginate monomer transporter and overexpressed necessary bacterial alginate and mannitol catabolism genes. As a result, the modified yeast strain could efficiently metabolize mannitol, demonstrating the potential of mannitol in sustainable biofuel production (Enquist-Newman et al., 2013).

Mannitol 1-Phosphatase in Mannitol Production

In another study, the overproduction of heterologous mannitol 1-phosphatase in Lactococcus lactis significantly increased mannitol production. This metabolic engineering approach improved glucose-mannitol conversions, demonstrating the enzyme's crucial role in enhancing mannitol production in microbial systems (Wisselink et al., 2005).

Biotechnological Applications

The biotechnological production of mannitol and its diverse applications were extensively reviewed. Mannitol's roles in food, pharmaceutical, medical, and chemical industries were highlighted, particularly its production through fermentation and enzyme technology. The review delved into the downstream processing and various applications of mannitol, underlining its significant industrial value (Saha & Racine, 2011).

作用機序

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, it should be washed off immediately with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . It is also recommended to avoid dust formation and to use personal protective equipment .

将来の方向性

特性

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。